
Guanine-15N5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanine-15N5 is a stable isotope-labeled compound of guanine, a purine base found in DNA and RNA. This compound is specifically labeled with nitrogen-15 isotopes at five positions, making it valuable for various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-15N5 involves the incorporation of nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine rings. One common method involves the reaction of labeled formamide with labeled cyanamide under specific conditions to form the purine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled nitrogen sources. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Guanine-15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the formation of nucleosides and nucleotides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Phosphorylation reagents such as phosphoric acid or its derivatives
Major Products Formed
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Guanosine and its phosphorylated derivatives
Aplicaciones Científicas De Investigación
Guanine-15N5 is widely used in scientific research due to its stable isotope labeling, which allows for precise quantification and tracking in various studies. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of guanine and its derivatives
Biology: Employed in studies of DNA and RNA metabolism, including replication, transcription, and repair mechanisms
Medicine: Utilized in research on oxidative stress and its impact on DNA, contributing to the understanding of diseases such as cancer and neurodegenerative disorders
Industry: Applied in the development of nucleic acid-based technologies and products, including diagnostics and therapeutics
Mecanismo De Acción
Guanine-15N5 exerts its effects primarily through its incorporation into nucleic acids. The labeled nitrogen atoms allow for detailed tracking and analysis of guanine’s role in various biochemical pathways. Guanine interacts with cytosine in DNA and RNA through hydrogen bonding, playing a crucial role in maintaining the structural integrity of nucleic acids. Additionally, guanine-based purines are involved in intracellular signaling and energy transfer processes .
Comparación Con Compuestos Similares
Similar Compounds
Guanosine-15N5: A nucleoside derivative of guanine-15N5, used in similar applications but with additional roles in nucleotide metabolism
Guanosine-15N5 5′-monophosphate: A phosphorylated form of guanosine-15N5, used in studies of nucleotide synthesis and signaling
Guanosine-15N5 5′-triphosphate: A triphosphate form used in research on energy transfer and signal transduction
Uniqueness
This compound is unique due to its specific labeling with nitrogen-15 isotopes, which provides enhanced sensitivity and accuracy in analytical techniques such as mass spectrometry. This makes it particularly valuable for detailed studies of nucleic acid metabolism and related biochemical processes .
Propiedades
Fórmula molecular |
C5H5N5O |
|---|---|
Peso molecular |
156.09 g/mol |
Nombre IUPAC |
2-(15N)azanyl-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i6+1,7+1,8+1,9+1,10+1 |
Clave InChI |
UYTPUPDQBNUYGX-CIKZIQIKSA-N |
SMILES isomérico |
C1=[15N]C2=C([15NH]1)C(=O)[15NH]C(=[15N]2)[15NH2] |
SMILES canónico |
C1=NC2=C(N1)C(=O)NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
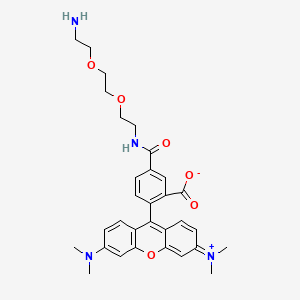
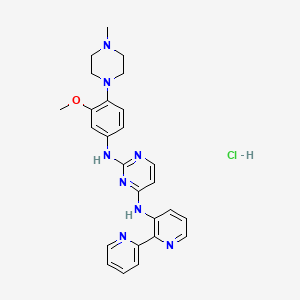

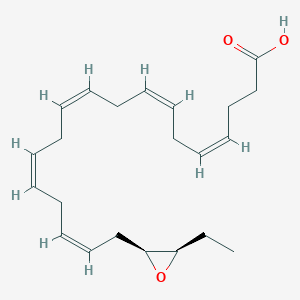

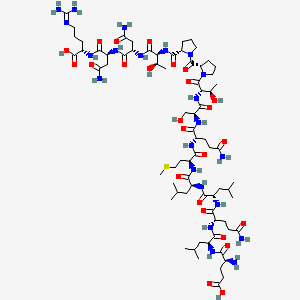
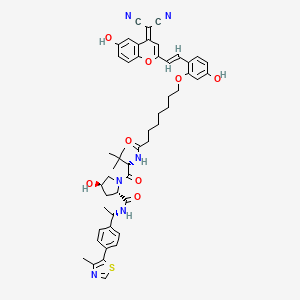
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)



![(4S)-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-[[(2S)-2-[[(2S)-2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382920.png)
